molecular formula C17H12Cl2N4O B11668651 3-(4-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668651
M. Wt: 359.2 g/mol
InChI Key: YXHSLGCSOSVDGT-KEBDBYFISA-N
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Description

3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl groups and a carbohydrazide moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 2-chlorobenzaldehyde derivatives
  • Other pyrazole-based carbohydrazides

Uniqueness

3-(4-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern and the presence of both chlorophenyl and carbohydrazide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12Cl2N4O/c18-13-7-5-11(6-8-13)15-9-16(22-21-15)17(24)23-20-10-12-3-1-2-4-14(12)19/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

YXHSLGCSOSVDGT-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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